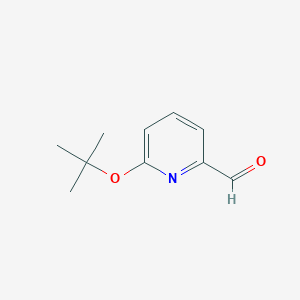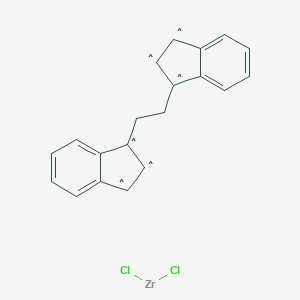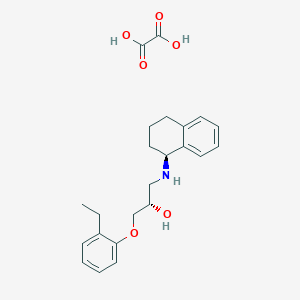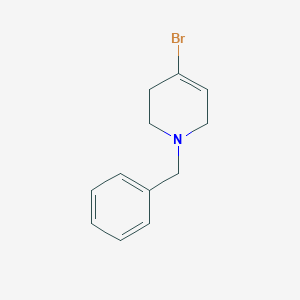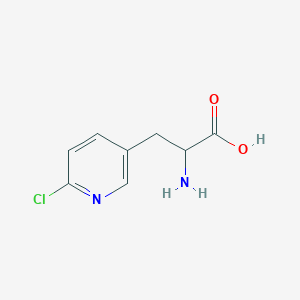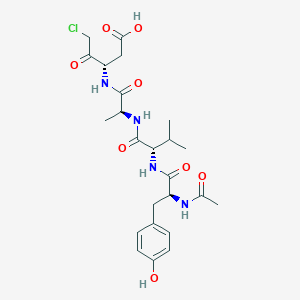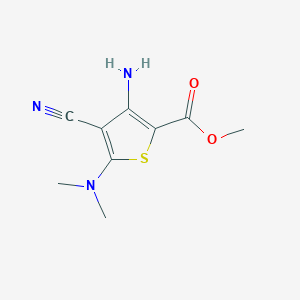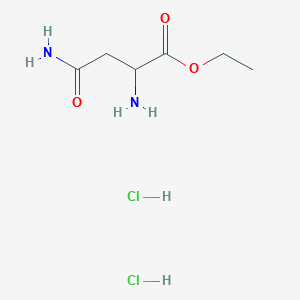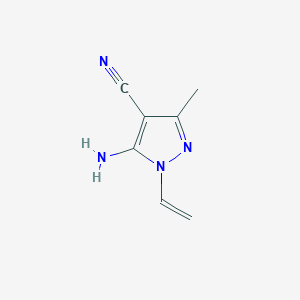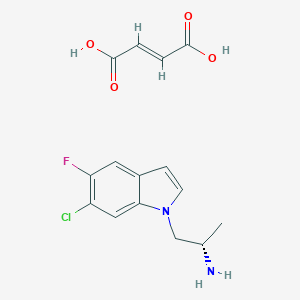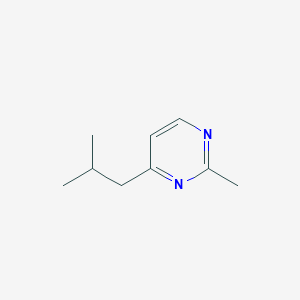
4-Isobutyl-2-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isobutyl-2-methylpyrimidine is a chemical compound that belongs to the family of pyrimidines. It is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 4-Isobutyl-2-methylpyrimidine is not fully understood. However, it is believed to act as a modulator of various biological processes, including ion channels, receptors, and enzymes. It has been shown to interact with the GABA-A receptor, which is involved in the regulation of neurotransmission.
Biochemical and Physiological Effects:
4-Isobutyl-2-methylpyrimidine has been shown to have various biochemical and physiological effects. It has been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Isobutyl-2-methylpyrimidine in lab experiments include its unique properties, high purity, and availability. However, its limitations include its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are many future directions for the use of 4-Isobutyl-2-methylpyrimidine in scientific research. These include the development of new pharmaceuticals and agrochemicals, the exploration of its potential as a ligand in coordination chemistry, and the investigation of its interactions with biological systems. Further studies are needed to fully understand its mechanism of action and to determine its potential applications in various fields.
Conclusion:
In conclusion, 4-Isobutyl-2-methylpyrimidine is a chemical compound that has potential applications in various fields. Its unique properties and potential applications make it a valuable tool in scientific research. However, further studies are needed to fully understand its mechanism of action and to determine its potential applications in various fields.
Métodos De Síntesis
The synthesis of 4-Isobutyl-2-methylpyrimidine involves the reaction of 2-methylpyrimidine with isobutyl bromide in the presence of a strong base such as potassium hydroxide. The reaction proceeds via an SN2 mechanism, resulting in the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
4-Isobutyl-2-methylpyrimidine has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of pharmaceuticals, agrochemicals, and materials. It has also been used as a ligand in coordination chemistry and as a probe for biological systems.
Propiedades
Número CAS |
188708-01-2 |
|---|---|
Nombre del producto |
4-Isobutyl-2-methylpyrimidine |
Fórmula molecular |
C9H14N2 |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
2-methyl-4-(2-methylpropyl)pyrimidine |
InChI |
InChI=1S/C9H14N2/c1-7(2)6-9-4-5-10-8(3)11-9/h4-5,7H,6H2,1-3H3 |
Clave InChI |
YONXYGSIBALUAO-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=N1)CC(C)C |
SMILES canónico |
CC1=NC=CC(=N1)CC(C)C |
Sinónimos |
Pyrimidine, 2-methyl-4-(2-methylpropyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



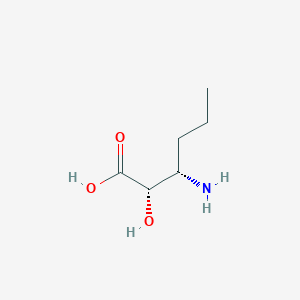
![(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B71138.png)
![methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B71142.png)
![2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile](/img/structure/B71143.png)
